molecular formula C14H18N2O B3146543 8A-(p-tolyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one CAS No. 6029-27-2

8A-(p-tolyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one

Cat. No.: B3146543
CAS No.: 6029-27-2
M. Wt: 230.31 g/mol
InChI Key: DPSRYRXQCPOXJJ-UHFFFAOYSA-N
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Description

8A-(p-tolyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one is a heterocyclic compound that has garnered significant interest in the field of synthetic chemistry

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a therapeutic agent due to its ability to interact with various biological targets. For example, derivatives of pyrrolo[1,2-a]pyrimidine have been studied for their anticancer and antimicrobial properties . Additionally, in the industrial sector, this compound can be used in the development of new materials and chemical processes .

Preparation Methods

The synthesis of 8A-(p-tolyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one can be achieved through various synthetic routes. One common method involves a three-component reaction, where a trifluoromethylated hexahydropyrrolo[1,2-a]pyrimidin-6-one is synthesized using a combination of reagents under specific conditions . The reaction typically involves the use of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

8A-(p-tolyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 8A-(p-tolyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

8A-(p-tolyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one can be compared with other similar compounds such as imidazo[1,2-a]pyrimidines and pyrrolo[2,3-d]pyrimidines. These compounds share a similar core structure but differ in their substituents and specific biological activities .

Properties

IUPAC Name

8a-(4-methylphenyl)-1,2,3,4,7,8-hexahydropyrrolo[1,2-a]pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-11-3-5-12(6-4-11)14-8-7-13(17)16(14)10-2-9-15-14/h3-6,15H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSRYRXQCPOXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CCC(=O)N2CCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901177782
Record name Hexahydro-8a-(4-methylphenyl)pyrrolo[1,2-a]pyrimidin-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901177782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6029-27-2
Record name Hexahydro-8a-(4-methylphenyl)pyrrolo[1,2-a]pyrimidin-6(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6029-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-8a-(4-methylphenyl)pyrrolo[1,2-a]pyrimidin-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901177782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8A-(p-tolyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one
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8A-(p-tolyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one

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